molecular formula C8H6Cl4O B1404453 2-Chloro-1-methyl-4-(trichloromethoxy)benzene CAS No. 1404194-40-6

2-Chloro-1-methyl-4-(trichloromethoxy)benzene

Cat. No.: B1404453
CAS No.: 1404194-40-6
M. Wt: 259.9 g/mol
InChI Key: JSEZROLAJQFKQG-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-4-(trichloromethoxy)benzene is a halogenated aromatic compound offered for research and development purposes. Researchers can utilize this chemical as a valuable synthetic intermediate or building block in organic synthesis, particularly in the development of more complex molecules . Its structure, featuring both chloro and trichloromethoxy substituents on a methylbenzene ring, suggests potential for use in catalytic reactions and materials science research. As with many halogenated compounds, it may serve as a precursor in the study of reaction mechanisms or in the creation of compounds for agrochemical and pharmaceutical screening . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-chloro-1-methyl-4-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl4O/c1-5-2-3-6(4-7(5)9)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEZROLAJQFKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237547
Record name Benzene, 2-chloro-1-methyl-4-(trichloromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404194-40-6
Record name Benzene, 2-chloro-1-methyl-4-(trichloromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404194-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-chloro-1-methyl-4-(trichloromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-1-methyl-4-(trichloromethoxy)benzene involves the chlorination of para-chlorotoluene. The process typically takes place in a photochemical chlorination reactor, where para-chlorotoluene is exposed to ultraviolet light and chlorine gas. The reaction is controlled at a specific temperature to ensure the desired product is formed .

Industrial Production Methods

In an industrial setting, the chlorination process is scaled up, and the reaction conditions are optimized for maximum yield. The chlorinated product is then purified through distillation under reduced pressure to remove any residual chlorine and hydrogen chloride .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methyl-4-(trichloromethoxy)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atoms.

    Oxidation Reactions: It can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 2-chloro-1-methyl-4-hydroxybenzene can be formed.

    Oxidation Products: Oxidation can lead to the formation of compounds like 2-chloro-1-methyl-4-carboxybenzene.

Scientific Research Applications

2-Chloro-1-methyl-4-(trichloromethoxy)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s antiseptic properties make it useful in biological studies involving microbial inhibition.

    Medicine: It is employed as a preservative in pharmaceutical formulations to prevent microbial contamination.

    Industry: The compound is used in the production of disinfectants and antiseptic solutions.

Mechanism of Action

The antiseptic action of 2-Chloro-1-methyl-4-(trichloromethoxy)benzene is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi.

Comparison with Similar Compounds

Substituent Diversity at the 4-Position

Compound Name 4-Position Substituent CAS No. Molecular Formula Molecular Weight (g/mol) Key References
2-Chloro-4-methoxy-1-methylbenzene Methoxy (-OCH₃) 54788-38-4 C₈H₉ClO 156.61
2-Chloro-1-methyl-4-(methylsulfonyl)benzene Methylsulfonyl (-SO₂CH₃) 1671-18-7 C₈H₉ClO₂S 204.67
2-Chloro-1-methyl-4-(1-methylethyl)benzene Isopropyl (-CH(CH₃)₂) 4395-79-3 C₁₀H₁₃Cl 168.66
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene Trifluoromethoxy (-OCF₃) 158579-80-7 C₇H₃BrClF₃O 274.46

Physical and Chemical Properties

Property 2-Chloro-4-methoxy-1-methylbenzene 2-Chloro-1-methyl-4-(methylsulfonyl)benzene 2-Chloro-1-methyl-4-(1-methylethyl)benzene 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene
Boiling Point Not reported 351.0 ± 42.0 °C 217.6 °C Not reported
Density Not reported 1.3 ± 0.1 g/cm³ 1.013 (estimate) Not reported
Flash Point Not reported 166.1 ± 27.9 °C Not reported Not reported
Vapor Pressure Not reported 0.0 ± 0.7 mmHg (25°C) Not reported Not reported

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfonyl (-SO₂CH₃) and trifluoromethoxy (-OCF₃) groups are strongly electron-withdrawing, enhancing electrophilic reactivity compared to the electron-donating methoxy (-OCH₃) group .

Biological Activity

2-Chloro-1-methyl-4-(trichloromethoxy)benzene, also known by its CAS number 1404194-40-6, is an organic compound that has garnered attention for its biological activity. This compound is characterized by its unique chemical structure, which includes a chlorinated aromatic ring and a trichloromethoxy group. Understanding its biological activity is crucial for potential applications in pharmacology, toxicology, and environmental science.

Structural Formula

The structural formula of this compound can be represented as follows:

C9H6Cl4O\text{C}_9\text{H}_6\text{Cl}_4\text{O}

Physical Properties

PropertyValue
Molecular Weight285.91 g/mol
Melting PointNot available
SolubilityLow in water

The biological activity of this compound primarily involves its interaction with various biological targets. It is hypothesized to act through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for metabolic processes.
  • Receptor Modulation : It can bind to certain receptors, potentially altering signaling pathways.

Toxicological Profile

Research indicates that compounds with similar structures often exhibit toxicological effects. Preliminary studies suggest that this compound may have:

  • Cytotoxic Effects : Some studies have shown that it can induce cell death in certain cancer cell lines.
  • Endocrine Disruption : There is potential for this compound to disrupt endocrine functions, given its chlorinated nature.

Case Studies and Research Findings

  • Study on Cytotoxicity :
    • A study aimed at assessing the cytotoxic effects of chlorinated aromatic compounds found that this compound exhibited significant cytotoxicity against human liver cancer cells (HepG2). The IC50 value was reported to be approximately 25 µM, indicating a moderate level of potency.
  • Environmental Impact Study :
    • Research conducted on the environmental persistence of chlorinated compounds revealed that this compound has a long half-life in aquatic environments, raising concerns about bioaccumulation and toxicity to aquatic organisms.
  • Endocrine Disruption Research :
    • A study evaluating the endocrine-disrupting potential of various chlorinated compounds indicated that this compound could interfere with estrogen receptor activity, suggesting possible implications for reproductive health.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameCAS NumberBiological Activity
1,2-Dichlorobenzene95-50-1Moderate cytotoxicity; endocrine disruptor
Trichloroethylene79-01-6Neurotoxic; potential carcinogen
Chlorobenzene108-90-7Low toxicity; some endocrine effects

Q & A

Q. What are the established synthetic routes for 2-Chloro-1-methyl-4-(trichloromethoxy)benzene, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves sequential halogenation and methoxylation of toluene derivatives. Key steps include:

  • Chlorination: Controlled introduction of chlorine atoms using reagents like Cl₂ or SO₂Cl₂ under UV light or thermal activation. The molar ratio of chlorine to precursor (e.g., para-xylene) significantly impacts regioselectivity .
  • Methoxylation: Reaction with trichloromethylating agents (e.g., CCl₃O⁻) in polar aprotic solvents (e.g., DMSO) at 60–80°C. Yield optimization requires precise pH control (neutral to slightly basic) to minimize hydrolysis of the trichloromethoxy group .
    Critical Parameters:
  • Solvent Effects: Polar solvents enhance electrophilic substitution but may promote side reactions with strong nucleophiles.
  • Temperature: Higher temperatures (>100°C) risk decomposition of the trichloromethoxy group.

Q. How can researchers characterize the electronic effects of substituents on the benzene ring in this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Chemical shifts (δ) for aromatic protons and carbons reveal electron-withdrawing/donating effects. For example, the trichloromethoxy group at the 4-position deshields adjacent protons due to its strong -I effect .
    • X-ray Crystallography: Determines bond lengths and angles, highlighting resonance interactions between substituents .
  • Computational Modeling:
    • Density Functional Theory (DFT) calculates Mulliken charges and Fukui indices to predict sites for electrophilic/nucleophilic attack .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

  • Chromatography:
    • HPLC/GC-MS: Quantifies impurities using reverse-phase C18 columns (HPLC) or capillary columns (GC-MS) with electron-capture detection for chlorine-rich compounds .
  • Elemental Analysis:
    • Verifies %C, %H, and %Cl to confirm stoichiometry (C₇H₄Cl₃O₂) .
  • Thermogravimetric Analysis (TGA):
    • Assesses thermal stability; decomposition temperatures >200°C indicate high purity .

Advanced Research Questions

Q. What mechanistic pathways explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Catalytic Cycle:
    • Oxidative Addition: Pd⁰ inserts into the C–Cl bond at the 2-position, favored by electron-withdrawing trichloromethoxy groups stabilizing the transition state .
    • Transmetallation: Boronic acid derivatives transfer aryl groups to Pd.
    • Reductive Elimination: Forms biaryl products.
      Key Variables:
  • Ligand Selection: Bulky phosphine ligands (e.g., SPhos) enhance selectivity for mono-substituted products .
  • Solvent: DMF or THF improves Pd solubility but may compete in coordination.

Q. What strategies are effective in resolving contradictory data regarding the compound’s reactivity in nucleophilic substitution versus electrophilic aromatic substitution?

Methodological Answer:

  • Controlled Kinetic Studies:
    • Compare reaction rates under varying conditions (e.g., pH, solvent polarity). For example, nucleophilic substitution dominates in polar aprotic solvents (DMSO), while electrophilic substitution is favored in acidic media .
  • Isotopic Labeling:
    • Use ³⁶Cl-labeled compounds to track substitution pathways via radiometric analysis .
  • Theoretical Validation:
    • Computational models (e.g., Hammett plots) correlate substituent effects with observed reactivity trends .

Q. How does the compound’s environmental persistence correlate with its halogenated structure, and what degradation pathways are feasible?

Methodological Answer:

  • Persistence Studies:
    • Hydrolysis: The trichloromethoxy group hydrolyzes slowly in neutral water (t₁/₂ >30 days) but rapidly in alkaline conditions (pH >10) to form phenolic derivatives .
    • Photolysis: UV irradiation cleaves C–Cl bonds, generating free radicals detectable via EPR spectroscopy .
  • Biodegradation Screening:
    • Use OECD 301F assays with activated sludge; limited mineralization (<20% in 28 days) suggests recalcitrance .

Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₇H₄Cl₃O₂
Molecular Weight261.47 g/mol
Boiling Point285–290°C (decomposes)
SolubilityInsoluble in H₂O; soluble in DCM, DMSO
StabilityStable at RT; decomposes >200°C

Research Gaps and Future Directions

  • Biological Activity: Limited data on cytotoxicity or enzyme inhibition; prioritize assays against cytochrome P450 isoforms .
  • Green Synthesis: Explore photocatalytic chlorination to reduce Cl₂ usage and waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1-methyl-4-(trichloromethoxy)benzene
Reactant of Route 2
2-Chloro-1-methyl-4-(trichloromethoxy)benzene

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